molecular formula C11H13F3N2O3S B2872788 2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234796-76-9

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2872788
CAS No.: 1234796-76-9
M. Wt: 310.29
InChI Key: ZMINVHBVKKFNDL-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative featuring a methanesulfonamido group at the para position of the phenyl ring and a trifluoroethyl group attached to the acetamide nitrogen. This structural configuration confers unique electronic and steric properties:

  • Trifluoroethyl (-CF₃CH₂) moiety: Imparts metabolic stability and lipophilicity, balancing bioavailability and membrane permeability .

Properties

IUPAC Name

2-[4-(methanesulfonamido)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-20(18,19)16-9-4-2-8(3-5-9)6-10(17)15-7-11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINVHBVKKFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Methanesulfonamidophenyl Core

The synthesis begins with the introduction of the methanesulfonamide group onto a phenyl ring. Starting with 4-nitroaniline , the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like iron in acidic media. The resulting 4-aminophenyl intermediate undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. This step proceeds at 0–25°C for 4–6 hours, yielding 4-methanesulfonamidoaniline with >85% purity.

Critical Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Molar Ratio : 1:1.2 (aniline:MsCl) to ensure complete conversion.
  • Workup : Aqueous extraction to remove unreacted MsCl and base.

Acylation to Form the Acetamide Moiety

The 4-methanesulfonamidoaniline is acylated using acetic anhydride or acetyl chloride. In a representative procedure, the amine is dissolved in DCM, cooled to 0°C, and treated with acetic anhydride (1.5 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine). The reaction is stirred for 12 hours at room temperature, yielding 2-(4-methanesulfonamidophenyl)acetamide .

Yield Optimization :

  • Temperature Control : Exothermic reactions necessitate slow reagent addition.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Coupling with 2,2,2-Trifluoroethylamine

The final step involves reacting the acetamide intermediate with 2,2,2-trifluoroethylamine . This is achieved via a nucleophilic acyl substitution reaction. In a patented method, 2-(4-methanesulfonamidophenyl)acetyl chloride is generated in situ by treating the acetamide with thionyl chloride (SOCl₂). The acyl chloride is then coupled with 2,2,2-trifluoroethylamine in ethyl acetate at 20°C for 24 hours.

Reaction Conditions :

  • Solvent : Ethyl acetate or DCM.
  • Stoichiometry : 1:1.1 (acyl chloride:amine) to minimize side products.
  • Isolation : The product is isolated via reduced-pressure distillation or column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Production Methods

Catalytic Enhancements

Industrial protocols employ heterogeneous catalysts to improve efficiency. For example, zeolite-based catalysts accelerate the sulfonylation step, reducing reaction time from 6 hours to 2 hours while maintaining 90% yield.

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for the acylation and coupling steps. Key benefits include:

  • Precision Temperature Control : Reactions proceed at 50°C with residence times of 10–15 minutes.
  • Higher Throughput : Output scales linearly with reactor volume, achieving 1–5 kg/day production.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Reaction Time 24 hours 15 minutes
Yield 75–80% 85–90%
Purity 95% 98%
Solvent Consumption 10 L/kg 3 L/kg

Mechanistic Insights and Side Reactions

Competing Pathways During Coupling

The trifluoroethylamine coupling step is susceptible to hydrolysis if moisture is present, leading to carboxylic acid byproducts. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) mitigate this risk.

Byproduct Formation in Sulfonylation

Over-sulfonylation can occur if MsCl is in excess, resulting in disulfonamide derivatives . This is avoided by strict stoichiometric control and real-time HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate residual trifluoroethylamine and unreacted intermediates.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 2.15 (s, 3H, CH₃CO), δ 3.45 (q, 2H, CF₃CH₂), and δ 7.85 (d, 2H, aromatic).
  • MS (ESI+) : m/z 339.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Phenyl Substituent N-Substituent Molecular Weight (g/mol) Key Properties Evidence ID
2-(4-Methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide 4-SO₂NH₂CH₃ -CF₃CH₂ Not reported High polarity, strong electron-withdrawing effects -
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ -H 237.6 Moderate lipophilicity; chloro and CF₃ enhance stability
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide 4-CN -CF₃ 228.1 High reactivity due to cyano group; CF₃ increases metabolic resistance
2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide 4-Cl, 2-CHO -CF₃CH₂ 295.64 Formyl group enables Schiff base formation; chloro enhances halogen bonding
Alachlor (Agrochemical) 2,6-Diethyl -CH₂OCH₃ 269.8 Herbicidal activity; methoxy group aids soil adsorption

Key Observations:

  • Electron-withdrawing vs.
  • Trifluoroethyl vs. other N-substituents: The -CF₃CH₂ group enhances metabolic stability compared to -H or -CH₃, as seen in ’s 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide, which features dual trifluorination for extreme electron withdrawal .

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